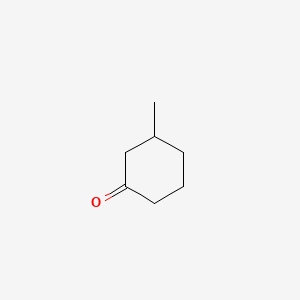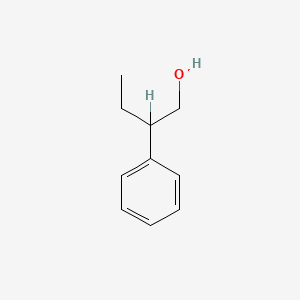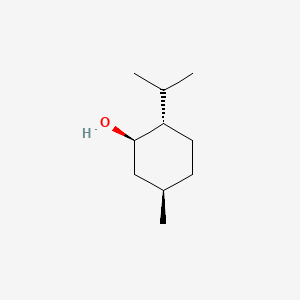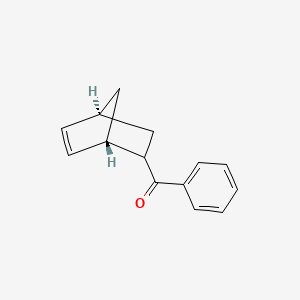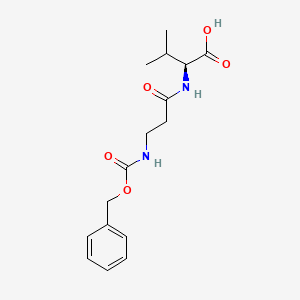
Z-Beta-Ala-Val-Oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Beta-Ala-Val-Oh, also known as N-carbobenzyloxy-beta-alanyl-valine, is a dipeptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the beta-alanine residue, which is linked to a valine residue. The molecular formula of this compound is C16H22N2O5, and it has a molecular weight of 322.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Beta-Ala-Val-Oh typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the beta-alanine residue to a solid support, followed by the sequential addition of the valine residue. The benzyloxycarbonyl (Cbz) protecting group is introduced to protect the amino group of beta-alanine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to the growing peptide chain, ensuring high yield and purity. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Z-Beta-Ala-Val-Oh can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Reagents such as trifluoroacetic acid (TFA) or piperidine are used to remove the benzyloxycarbonyl group.
Major Products Formed
Hydrolysis: Beta-alanine and valine.
Oxidation: Benzoic acid derivatives.
Substitution: Modified peptides with different protecting groups.
Scientific Research Applications
Z-Beta-Ala-Val-Oh has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Z-Beta-Ala-Val-Oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage and the release of active peptides. Additionally, the benzyloxycarbonyl group can be cleaved under specific conditions, allowing the compound to exert its effects at the target site .
Comparison with Similar Compounds
Similar Compounds
Z-Beta-Ala-OH: N-carbobenzyloxy-beta-alanine, a similar compound with a single amino acid residue.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.
Boc-AAILs: tert-Butyloxycarbonyl-protected amino acid ionic liquids used in dipeptide synthesis.
Uniqueness
Z-Beta-Ala-Val-Oh is unique due to its specific combination of beta-alanine and valine residues, along with the benzyloxycarbonyl protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S)-3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)18-13(19)8-9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVOOGGOCFBNM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine](/img/structure/B7771104.png)
